molecular formula C7H11F3O3 B1446838 n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate CAS No. 149526-96-5

n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B1446838
CAS No.: 149526-96-5
M. Wt: 200.16 g/mol
InChI Key: GGJCELATQDWCKB-UHFFFAOYSA-N
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Description

n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated alpha-hydroxy ester that serves as a versatile and valuable synthetic intermediate in advanced organic chemistry and drug discovery research. The introduction of the trifluoromethyl group is a cornerstone strategy in modern medicinal chemistry, as it can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity due to its high electronegativity and the strength of the carbon-fluorine bond . It is estimated that approximately 20-25% of all pharmaceuticals on the market contain at least one fluorine atom . The core structure of this compound, the 3,3,3-trifluoro-2-hydroxypropanoate moiety, is a recognized scaffold for creating bioactive molecules. Related esters, such as the ethyl analog, are proven starting materials for synthesizing complex targets, including trifluoromethylated auxin analogs in agrochemical research and selective glucocorticoid receptor modulators in pharmaceutical development . The alpha-hydroxy and ester functionalities provide handles for diverse chemical transformations, making this compound a flexible building block for constructing chiral trifluoromethylated tertiary alcohols, alpha-keto esters, and other important structural motifs . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations for chemical use.

Properties

IUPAC Name

butyl 3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O3/c1-2-3-4-13-6(12)5(11)7(8,9)10/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJCELATQDWCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate typically involves:

  • Introduction of the trifluoromethyl group via trifluoromethylated ketone or ester intermediates.
  • Nucleophilic addition or formylation to introduce the hydroxy group at the α-position.
  • Esterification or transesterification to install the n-butyl ester moiety.

Two main synthetic approaches dominate the literature:

Preparation via Nucleophilic Addition to Trifluoropyruvate Esters

A well-documented approach involves the addition of nucleophiles to trifluoropyruvate esters, such as ethyl trifluoropyruvate, followed by ester exchange to the n-butyl ester.

Example procedure:

  • A nucleophile (e.g., an indole derivative) is added to ethyl trifluoropyruvate in the presence of a chiral catalyst such as cinchonidine in dry toluene at 0 °C.
  • After stirring, the reaction mixture is purified by silica gel chromatography to isolate the trifluoromethylated hydroxy ester intermediate.
  • Subsequent esterification or transesterification steps convert the ethyl ester to the n-butyl ester if necessary.

Key data from literature:

Step Reagents/Conditions Yield Notes
Nucleophilic addition 6-bromoindole, cinchonidine, ethyl trifluoropyruvate, toluene, 0 °C, 1 h ~83% ee High enantiomeric excess achieved
Esterification Triethylamine, Boc2O, THF, 0 °C, 1 h Purification by chromatography Protecting group installation

This method has been optimized for scale-up and high stereoselectivity, with enantiomeric excesses reaching 83-99%.

Solvent-Free Nucleophilic Formylation of Trifluoromethyl Ketones

A greener, operationally simple one-pot, two-step method has been developed using formaldehyde tert-butyl hydrazone (FTBH) and trifluoromethyl ketones under solvent-free conditions.

Mechanism and advantages:

  • The key step is a diaza-carbonyl-ene reaction between FTBH and trifluoromethyl ketones.
  • This reaction proceeds rapidly and cleanly without solvents, affording α-hydroxy α-trifluoromethyl diazenes.
  • Subsequent acid treatment converts diazenes to α-hydroxy trifluoromethyl aldehydes.
  • These aldehydes can be directly transformed into esters like this compound via reductive amination or condensation reactions.

Reaction conditions and yields:

Entry Solvent-Free Temperature Yield (%) Purity (%)
Step 1 (Diaza-carbonyl-ene) Yes Ambient High (not specified) >95% (1H NMR)
Step 2 (Diazene to aldehyde) Biphasic H2O/Et2O or H2O/MTBE with HCl Room temp Good yields High purity

The tert-butyl hydrazine byproduct is recovered and reused, reducing waste and improving sustainability.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Nucleophilic addition to trifluoropyruvate esters Ethyl trifluoropyruvate, nucleophile, chiral catalyst (cinchonidine), toluene, 0 °C High stereoselectivity, scalable Requires careful control of temperature and catalyst
Solvent-free nucleophilic formylation Formaldehyde tert-butyl hydrazone, trifluoromethyl ketone, HCl workup Green, one-pot, high purity products Limited substrate scope reported
Epoxy ring opening with cyanide Epoxy compound, sodium cyanide, citric acid, 10–30 °C Mild, industrially scalable, high purity Indirect route, requires further conversion steps

Research Findings and Notes

  • The cinchona alkaloid-catalyzed addition to ethyl trifluoropyruvate is a robust method for preparing trifluoromethylated hydroxy esters with high enantiomeric purity.
  • The solvent-free formylation approach offers an environmentally friendly alternative with simplified purification and high yields, suitable for scale-up.
  • Recovery and reuse of reagents like tert-butyl hydrazine improve the sustainability profile of the synthesis.
  • Epoxy ring-opening methods provide an alternative for related hydroxypropanoates but require additional steps to reach the n-butyl ester derivative.

Chemical Reactions Analysis

Types of Reactions

n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Produces 3,3,3-trifluoro-2-hydroxypropanoic acid.

    Reduction: Yields 3,3,3-trifluoro-2-hydroxypropanol.

    Substitution: Results in various substituted trifluoromethylated esters depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate has been investigated for its potential as an antiviral agent. Studies indicate that derivatives of this compound exhibit inhibitory effects on viral replication processes. For instance, compounds derived from trifluoromethylated propanoates have shown promise as inhibitors of HIV-1 reverse transcriptase, demonstrating their utility in developing antiviral therapies .

Synthesis of Bioactive Compounds
This compound serves as a key intermediate in the synthesis of various bioactive molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, which is advantageous for drug development. For example, this compound can be transformed into more complex structures with enhanced biological activity .

Material Science Applications

Polymer Chemistry
In the field of polymer science, this compound is utilized in the synthesis of fluorinated polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer backbones has been shown to improve their mechanical properties and reduce flammability .

Electrochromic Devices
Research has explored the use of this compound in electrochromic materials. By integrating this compound into electrochromic devices, scientists have achieved enhanced color-changing properties and faster switching times. This application is particularly relevant for smart windows and display technologies .

Chemical Synthesis Applications

Reagent in Organic Synthesis
this compound acts as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions allows for the formation of complex organic molecules. For instance, it can undergo esterification reactions to form esters with different alcohols, expanding its utility in synthetic organic chemistry .

Catalyst Development
The compound has also been investigated as a potential catalyst or co-catalyst in various reactions due to its unique electronic properties imparted by the trifluoromethyl group. This has implications for improving reaction efficiencies and selectivities in synthetic pathways .

Case Studies

Study Title Application Focus Findings
"Trifluoromethylated Propanoates as Antiviral Agents"Antiviral ActivityDemonstrated significant inhibition of HIV-1 replication through structural modifications of trifluoromethyl derivatives .
"Synthesis and Characterization of Fluorinated Polymers"Material ScienceHighlighted improved thermal stability and mechanical properties when incorporating trifluoromethyl groups into polymer chains .
"Electrochromic Properties of Fluorinated Compounds"Electrochromic DevicesShowed enhanced color change response times using this compound in device fabrication .

Mechanism of Action

The mechanism by which n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate exerts its effects is primarily through its interaction with molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. This compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isopropyl 3,3,3-Trifluoro-2-Hydroxypropanoate

  • Structural Differences : The ester group is isopropyl instead of n-butyl.
  • Physicochemical Properties: The isopropyl analog forms racemic crystals with homochiral intermolecular interactions, indicating a crystalline solid state, whereas the n-butyl variant is likely a liquid (common for longer-chain esters) .
  • Applications : The isopropyl derivative’s crystallographic stability may favor solid-state applications, while the n-butyl ester’s liquidity could suit solvent-based formulations .

Ethyl 2-Fluoroacetoacetate

  • Structural Differences: A monofluoro group replaces the trifluoromethyl-hydroxylpropanoate core.
  • Reactivity: The trifluoro-hydroxypropanoate’s -CF₃ group increases acidity (pKa ~1–2 for α-OH vs. ~3–4 for non-fluorinated analogs), making it more reactive in nucleophilic reactions .
  • Applications: Ethyl 2-fluoroacetoacetate is used in synthetic chemistry, while the trifluoro-hydroxypropanoate’s dual functionality (-OH and -CF₃) may enable dual reactivity in drug synthesis .

Taxane-Derived n-Butyl Esters (e.g., Baccatin III n-Butyl Analogs)

  • Structural Differences : These esters feature complex taxane backbones but share the n-butyl ester group.
  • Biological Activity: The n-butyl chain in taxane esters improves lipid solubility and bioavailability, a trait likely shared by n-butyl 3,3,3-trifluoro-2-hydroxypropanoate in drug delivery systems .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Physical State Solubility (Methanol) Key Functional Groups Applications
This compound C₇H₁₁F₃O₃ Liquid (inferred) High (ester group) -CF₃, -OH, n-butyl Pharmaceuticals, agrochemicals
Isopropyl 3,3,3-trifluoro-2-hydroxypropanoate C₆H₉F₃O₃ Crystalline Moderate -CF₃, -OH, isopropyl Materials science
Ethyl 2-fluoroacetoacetate C₅H₇FO₃ Liquid High -F, keto group Synthetic intermediates
Baccatin III n-butyl analog Complex taxane structure Solid Low (lipophilic) n-butyl, taxane core Anticancer agents

Research Findings and Mechanistic Insights

  • Acidity and Reactivity: The -CF₃ group in this compound lowers the pKa of the α-hydroxyl group, enhancing its susceptibility to deprotonation and participation in acid-catalyzed reactions .
  • Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting prolonged half-life compared to non-fluorinated esters like ethyl acetoacetate .
  • Comparative Toxicity: While n-butyl chloroformate (a related ester) exhibits high toxicity (AEGL-3 = 67 ppm), the trifluoro-hydroxypropanoate’s -OH group may mitigate reactivity, though specific toxicological data are lacking .

Biological Activity

n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate (C₇H₁₁F₃O₃) is an organic compound notable for its trifluoromethyl group, which enhances its biological activity and lipophilicity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₇H₁₁F₃O₃
  • Molecular Weight : 200.156 g/mol
  • Structural Features : The trifluoromethyl group at the 3-position significantly influences the compound's biological behavior.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the trifluoromethyl group increases metabolic stability and lipophilicity, allowing for enhanced interaction with biological targets. This compound has been shown to modulate enzyme activity and influence metabolic pathways relevant to drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation in various biological assays.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, indicating potential for further exploration in this area.

Study Overview

A range of studies have investigated the biological effects of this compound. Below are summarized findings from selected research:

StudyFocusKey Findings
Synthesis and ActivityCompounds with similar structures showed significant anti-inflammatory and anticancer activities.
Mechanism ExplorationIdentified interactions with metabolic pathways that enhance therapeutic potential.
Comparative AnalysisDemonstrated superior lipophilicity compared to analogs, leading to increased potency in biological assays.

Specific Research Outcomes

  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly inhibited pro-inflammatory cytokine production in immune cells.
  • Anticancer Potential : A study reported an IC50 value of 0.060 μM for a related compound in inhibiting cancer cell growth, suggesting that this compound may exhibit similar potency.

Comparison with Similar Compounds

The unique structural features of this compound allow it to exhibit distinct biological properties when compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3,3,3-trifluoro-2-hydroxypropanoateEthyl group instead of butylLower lipophilicity
Tert-butyl 3,3,3-trifluoro-2-iminopropanoateTert-butyl groupDifferent reactivity due to sterics
Propyl 3,3,3-trifluoro-2-hydroxypropanoatePropyl groupIntermediate properties

This comparison illustrates how the butyl chain in this compound contributes to its enhanced effectiveness in specific biological applications compared to its analogs.

Applications in Research and Industry

This compound is utilized across various fields:

  • Pharmaceutical Development : Investigated for its therapeutic properties against inflammatory diseases and cancer.
  • Organic Synthesis : Acts as a reagent for introducing trifluoromethyl groups into other compounds.
  • Material Science : Its unique chemical properties make it valuable in developing specialty chemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing n-butyl 3,3,3-trifluoro-2-hydroxypropanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of 3,3,3-trifluoro-2-hydroxypropanoic acid with n-butanol under acid catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution of a trifluoromethyl β-ketoester precursor with n-butanol may be employed. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 acid:alcohol) are critical for optimizing yields (>70%) while minimizing side reactions like dehydration .
  • Data Consideration : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to confirm ester formation and purity .

Q. How can the stereochemical integrity of the hydroxyl group in this compound be verified?

  • Methodology : Use chiral HPLC (e.g., Chiralpak® IA column) or polarimetry to confirm enantiomeric purity. For racemic mixtures, employ Mosher ester derivatization followed by ¹⁹F NMR to assign absolute configuration .
  • Contradiction Resolution : If discrepancies arise between HPLC and NMR data (e.g., unexpected splitting in ¹H NMR), re-evaluate sample preparation for potential hydrolysis or solvent interactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound in buffered solutions (pH 3–9) at 25°C and 40°C. Analyze degradation products via LC-MS. The ester bond is prone to hydrolysis under alkaline conditions (pH >8), leading to 3,3,3-trifluoro-2-hydroxypropanoic acid and n-butanol as primary breakdown products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Investigate the electronic effects of the trifluoromethyl group using DFT calculations (e.g., Gaussian 09) to map charge distribution. The electron-withdrawing CF₃ group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward amines or thiols. Kinetic studies (e.g., pseudo-first-order conditions) can quantify activation barriers .
  • Data Interpretation : Compare experimental rate constants with computational predictions to validate mechanistic models .

Q. How does the compound’s stereochemistry influence its interaction with biological targets, such as enzymes or receptors?

  • Methodology : Synthesize enantiopure forms and test inhibitory activity against serine hydrolases (e.g., acetylcholinesterase) via fluorometric assays. The (R)-enantiomer may exhibit higher binding affinity due to spatial alignment with catalytic triads, as seen in analogous trifluoromethyl esters .
  • Contradiction Analysis : If bioactivity data conflict with docking simulations, re-examine protonation states or solvation effects in molecular dynamics models .

Q. What catalytic systems optimize the asymmetric synthesis of this compound for high enantiomeric excess (ee)?

  • Methodology : Screen organocatalysts (e.g., cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) in dynamic kinetic resolution of β-ketoester intermediates. A recent study using Jacobsen’s thiourea catalyst achieved >90% ee in similar trifluoropropanoates .
  • Optimization : Adjust solvent polarity (toluene vs. THF) and temperature (-20°C to 25°C) to balance reaction rate and selectivity .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis during esterification. Use molecular sieves or Dean-Stark traps for water removal .
  • Characterization : Combine ¹H/¹⁹F NMR (δ ~4.2 ppm for n-butyl CH₂O; δ -70 ppm for CF₃) with high-resolution MS for structural confirmation .
  • Stability : Store at -20°C under nitrogen for long-term preservation. Avoid prolonged exposure to light due to potential radical degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate
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n-Butyl 3,3,3-trifluoro-2-hydroxypropanoate

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